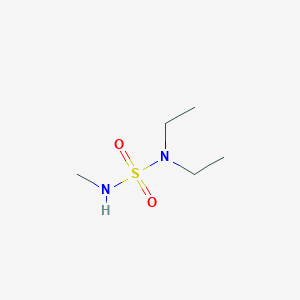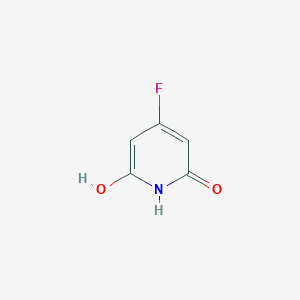
4-Fluoropyridine-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoropyridine-2,6-diol is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 2- and 6-positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-diol typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This process yields a mixture of fluorinated pyridines, including this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 4-Fluoropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of fluoropyridine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoropyridine-2,6-dione.
Reduction: Formation of 4-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
4-Fluoropyridine-2,6-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Industry: It is utilized in the production of agrochemicals and materials with enhanced properties, such as increased resistance to degradation.
作用机制
The mechanism of action of 4-Fluoropyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
相似化合物的比较
2-Fluoropyridine: Lacks the hydroxyl groups present in 4-Fluoropyridine-2,6-diol, resulting in different reactivity and applications.
3-Fluoropyridine: Similar to 2-Fluoropyridine but with the fluorine atom at the 3-position.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to the combination of fluorine and hydroxyl groups on the pyridine ring. This structural arrangement imparts specific reactivity patterns and potential for diverse applications that are not observed in other fluoropyridine derivatives .
属性
分子式 |
C5H4FNO2 |
|---|---|
分子量 |
129.09 g/mol |
IUPAC 名称 |
4-fluoro-6-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9) |
InChI 键 |
FYMYOZVEFWQCST-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


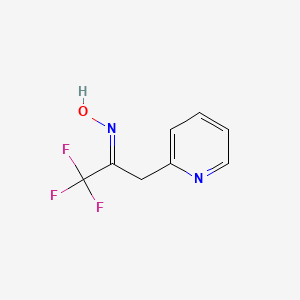
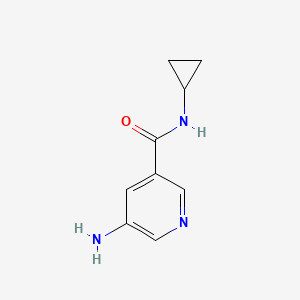
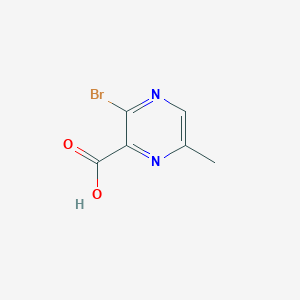

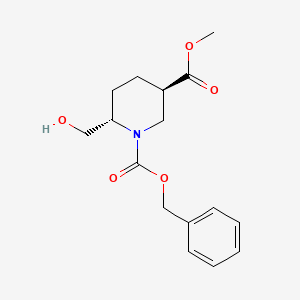


![1-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13002386.png)
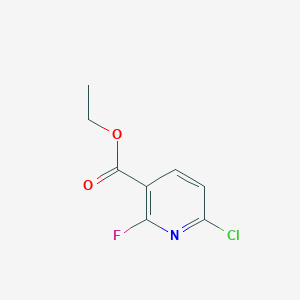
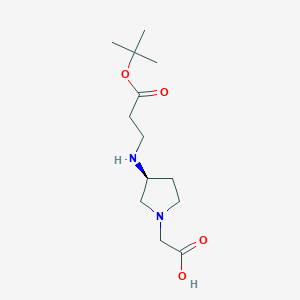
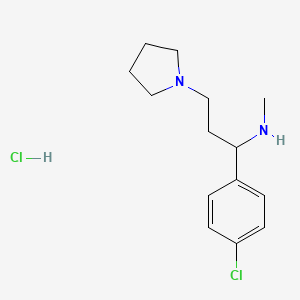

amine](/img/structure/B13002402.png)
